molecular formula C15H22BNO3 B1398901 N,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 1233526-90-3

N,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B1398901
CAS No.: 1233526-90-3
M. Wt: 275.15 g/mol
InChI Key: CAPYHNBFWNGYTL-UHFFFAOYSA-N
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Description

N,2-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a benzamide derivative featuring a dimethyl substitution pattern (methyl groups on the amide nitrogen and the benzene ring’s position 2) and a pinacol boronate ester at position 4. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds for pharmaceuticals and materials science . The boronate ester group enables carbon-carbon bond formation under mild conditions, while the dimethyl substituents modulate steric and electronic properties to influence reactivity and solubility .

Properties

IUPAC Name

N,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-10-9-11(7-8-12(10)13(18)17-6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPYHNBFWNGYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound likely interacts with its targets through a process known as borylation, where a boron atom is added to an organic molecule. This can result in changes to the structure and properties of the target molecule, potentially altering its function or reactivity.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context in which it is used. In the case of Suzuki-Miyaura cross-coupling reactions, the result would be the formation of a new carbon-carbon bond.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of N,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. For instance, the compound is stored under inert gas and should be protected from light and air. These precautions suggest that the compound may be sensitive to oxidation or other forms of degradation.

Biological Activity

N,2-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS Number: 942070-94-2) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C12H20BN3O3C_{12}H_{20}BN_3O_3, with a molecular weight of approximately 265.12 g/mol. The structure includes a dioxaborolane moiety which is known for its reactivity and potential biological interactions.

1. Inhibitory Effects on Kinases

Research has shown that compounds similar to this compound exhibit inhibitory activity against various kinases. For instance:

  • GSK-3β Inhibition : Compounds in this class have demonstrated significant GSK-3β inhibitory activity with IC50 values as low as 8 nM . This suggests potential applications in treating diseases where GSK-3β is implicated, such as Alzheimer's disease and cancer.

2. Anti-inflammatory Properties

In studies involving BV-2 microglial cells:

  • Compounds similar to N,N-dimethyl derivatives significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating anti-inflammatory effects . These findings support the potential use of this compound in neuroinflammatory conditions.

3. Antidiabetic Potential

The compound's structure suggests it may interact with glycosidases involved in carbohydrate metabolism:

  • Preliminary studies suggest moderate inhibition against maltase and sucrase enzymes with IC50 values ranging from 15.6 μM to 500 μM . This points to a potential role in managing diabetes by modulating glucose absorption.

Case Study 1: GSK-3β Inhibition

A study evaluated the GSK-3β inhibitory activity of various benzamide derivatives including N,N-dimethyl analogs. The results indicated that modifications on the benzamide ring significantly enhanced potency. The most effective compounds exhibited IC50 values below 10 nM .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment using BV-2 microglial cells treated with N,N-dimethyl derivatives:

  • At concentrations of 1 µM and 10 µM, significant reductions in NO and IL-6 levels were observed compared to untreated controls. This suggests a promising avenue for further research into its therapeutic applications in neurodegenerative diseases .

Data Tables

Property Value
Molecular FormulaC₁₂H₂₀BN₃O₃
Molecular Weight265.12 g/mol
GSK-3β IC508 nM
Anti-inflammatory NO Reduction (1 µM)Significant reduction
Anti-inflammatory IL-6 Reduction (10 µM)Significant reduction

Comparison with Similar Compounds

Structural Variations in Substitution Patterns

The substituent positions and functional groups on the benzamide scaffold significantly impact physicochemical and reactivity profiles. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
N,2-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (Target) N-Me, 2-Me, 4-Bpin 291.15 (calc.) High reactivity in Suzuki couplings; balanced lipophilicity for drug discovery
N,N,2-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide N,N-Me₂, 2-Me, 4-Bpin 305.29 Increased steric hindrance reduces coupling efficiency; higher thermal stability
N,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide N-Me, 4-Me, 3-Bpin 291.15 Altered regioselectivity in cross-coupling due to meta-boronate placement
3-Chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide N,N-Me₂, 3-Cl, 4-Bpin 361.29 Enhanced electron-withdrawing effects improve oxidative stability; antimicrobial potential
N-Methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide N-OMe, N-Me, 4-Bpin 291.15 Methoxy group increases solubility; used in fluorescence probes for H₂O₂ detection

Physicochemical Properties

  • Melting Points : The target compound’s analogs exhibit melting points ranging from 94–101°C (N-methoxy derivative ) to oily or amorphous forms (e.g., N,N,2-trimethyl variant ).
  • Solubility : N,N-Dimethyl groups enhance solubility in polar aprotic solvents (DMF, DMSO), whereas chloro substituents (e.g., 3-chloro analog) increase hydrophobicity .
  • Stability : Pinacol boronate esters are moisture-sensitive but stabilized by electron-withdrawing groups (e.g., Cl at position 3) .

Reactivity in Cross-Coupling Reactions

  • The target compound’s para-boronate group facilitates efficient coupling with aryl halides (Pd catalysis, ~80–90% yields) .
  • Steric hindrance in N,N,2-trimethyl analogs reduces coupling efficiency (~50% yields) .
  • Meta-boronate derivatives (e.g., N,4-dimethyl-3-Bpin) require harsher conditions (e.g., elevated temperatures) due to unfavorable orbital alignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N,2-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

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